5-Amino-1-(2-hydroxyethyl)-6-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(2-hydroxyethyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound features an amino group, a hydroxyethyl group, and a methyl group attached to a dihydropyridinone ring, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-hydroxyethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylamine with a suitable pyridine derivative, followed by cyclization and reduction steps to form the desired dihydropyridinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-hydroxyethyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydropyridinones.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridinones .
Scientific Research Applications
5-Amino-1-(2-hydroxyethyl)-6-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide: Similar in structure but with an imidazole ring instead of a pyridinone ring.
5-Amino-1-(2-chloroethyl)-4-cyanoimidazole: Features a cyano group and a chloroethyl group, differing in functional groups and reactivity.
Uniqueness
5-Amino-1-(2-hydroxyethyl)-6-methyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and the dihydropyridinone ring, which provides distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-amino-1-(2-hydroxyethyl)-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(9)2-3-8(12)10(6)4-5-11/h2-3,11H,4-5,9H2,1H3 |
InChI Key |
MHINJGZBTFFKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1CCO)N |
Origin of Product |
United States |
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